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Ethyl 2,4-diethoxy-5-nitrobenzoate is an organic compound classified as a benzoate ester. This compound features a nitro group at the 5-position and two ethoxy groups at the 2 and 4 positions of the benzoate ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound. Ethyl 2,4-diethoxy-5-nitrobenzoate is primarily utilized in synthetic organic chemistry and medicinal chemistry due to its versatile reactivity profile.
These reactions highlight the compound's utility in synthesizing more complex molecules through functional group transformations .
The biological activity of ethyl 2,4-diethoxy-5-nitrobenzoate has been investigated in various studies. The nitro group is known to be bioactive, often implicated in antimicrobial and anticancer activities. The compound may exhibit cytotoxic effects against certain cancer cell lines due to its ability to form reactive intermediates upon reduction. Additionally, its interactions with cellular proteins could modulate enzymatic activities, contributing to its potential therapeutic effects .
The synthesis of ethyl 2,4-diethoxy-5-nitrobenzoate typically involves several steps:
These methods can be optimized for yield and purity using techniques like continuous flow reactors or advanced purification methods such as chromatography .
Ethyl 2,4-diethoxy-5-nitrobenzoate finds applications across various fields:
These applications underscore its importance as a versatile building block in chemical synthesis .
Studies on the interactions of ethyl 2,4-diethoxy-5-nitrobenzoate with biological systems reveal that it can interact with various molecular targets. The nitro group can undergo reduction within biological systems, forming reactive intermediates that can covalently bond with nucleophilic sites on proteins and enzymes. This interaction may alter the activity of these biomolecules, leading to observed biological effects such as cytotoxicity against cancer cells .
Several compounds share structural similarities with ethyl 2,4-diethoxy-5-nitrobenzoate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-nitrobenzoate | Nitro group at position 4 | Simpler structure; lacks additional ethoxy groups |
| Ethyl 3,5-dimethoxybenzoate | Dimethoxy groups at positions 3 and 5 | Contains methoxy instead of ethoxy groups |
| Ethyl 2-hydroxy-5-nitrobenzoate | Hydroxy group at position 2 | Hydroxy group alters solubility and reactivity |
Ethyl 2,4-diethoxy-5-nitrobenzoate is unique due to its combination of both nitro and ethoxy groups, which enhances its reactivity and potential biological activity compared to other similar compounds .
This detailed overview of ethyl 2,4-diethoxy-5-nitrobenzoate highlights its significance in organic synthesis and potential therapeutic applications while comparing it to structurally related compounds that exhibit different properties and reactivities.
The IUPAC name ethyl 2,4-diethoxy-5-nitrobenzoate unambiguously defines the compound’s structure. The benzoate core is substituted with ethoxy groups at positions 2 and 4, a nitro group at position 5, and an ethyl ester at position 1 (Figure 1). This nomenclature aligns with the SMILES notation $$ \text{O=C(OCC)C}1=\text{CC}(\text{N}+=\text{O})=\text{C(OCC)C}=\text{C}1\text{OCC} $$, which specifies connectivity and functional group orientation.
Table 1: Key Identifiers of Ethyl 2,4-Diethoxy-5-Nitrobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59036-73-6 | |
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{NO}_6 $$ | |
| Molecular Weight | 283.28 g/mol | |
| SMILES | $$ \text{CCOC}(=O)\text{C}1=\text{CC}(\text{N}+=\text{O})=\text{C(OCC)C}=\text{C}1\text{OCC} $$ |
The structural confirmation arises from spectroscopic data, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, which resolve signals for ethoxy methylene ($$ \delta $$ 1.2–1.4 ppm), aromatic protons ($$ \delta $$ 7.5–8.1 ppm), and ester carbonyl ($$ \delta $$ 165–170 ppm). Crystallographic studies of analogous nitrobenzoates, such as ethyl 4-chlorobenzoate, further validate substitution patterns through bond-length analysis.
Nitroaromatic compounds have been pivotal in dyestuff, pharmaceutical, and explosives research since the 19th century. Ethyl 2,4-diethoxy-5-nitrobenzoate emerged as a derivative of interest in the late 20th century, coinciding with advances in regioselective nitration and etherification techniques. Early syntheses relied on Friedel-Crafts alkylation and nitration of ethyl benzoate precursors, but modern methods employ transition-metal catalysts for improved selectivity.
For instance, the Royal Society of Chemistry documented nitrobenzoate syntheses using palladium-mediated cross-coupling to install ethoxy groups ortho to nitro substituents. This methodology addressed historical challenges in achieving precise substitution patterns, enabling applications in photolabile protecting groups and polymer precursors. The compound’s development mirrors broader trends in aromatic chemistry, where steric and electronic effects are leveraged to tune reactivity.
Positional isomerism profoundly influences the physical and chemical properties of diethoxy-nitrobenzoates. Ethyl 2,4-diethoxy-5-nitrobenzoate exhibits distinct behavior compared to isomers like ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) and ethyl 2,4-dichloro-5-nitrobenzoate (CAS 101724-08-7).
Table 2: Comparative Analysis of Diethoxy-Nitrobenzoate Isomers
The electron-withdrawing nitro group at position 5 in ethyl 2,4-diethoxy-5-nitrobenzoate deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to isomers with nitro groups at position 2. Conversely, the ethoxy groups at positions 2 and 4 donate electron density via resonance, creating regions of varied electron density that influence intermolecular interactions. X-ray diffraction studies of related compounds, such as ethyl 4-methylbenzoate, reveal that ortho-ethoxy groups induce steric hindrance, affecting crystal packing and melting points.
Fischer Esterification Methods
The synthesis of ethyl 2,4-diethoxy-5-nitrobenzoate through classical esterification represents a fundamental approach that involves the direct condensation of 2,4-diethoxy-5-nitrobenzoic acid with ethanol under acid-catalyzed conditions [1] [2]. The Fischer esterification mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester bond [3].
Conventional Acid Catalysis
Traditional approaches employ concentrated sulfuric acid as the primary catalyst for esterification reactions involving nitrobenzoic acid derivatives [2] [4]. The reaction typically requires heating the mixture under reflux conditions for 2-4 hours to achieve satisfactory conversions of 75-98% [2]. The mechanism involves the formation of a more reactive electrophilic intermediate through protonation, followed by nucleophilic attack from ethanol and water elimination [3].
Zeolite-Catalyzed Approaches
Recent developments have demonstrated the effectiveness of hydrogen forms of natural zeolites as heterogeneous catalysts for nitrobenzoate esterification [1]. Ultradispersed crystallites of zeolite catalysts, particularly hydrogen-exchanged clinoptilolite and mordenite, have shown remarkable activity for ethyl 4-nitrobenzoate synthesis [1]. Under optimized conditions using ultradispersed hydrogen-mordenite catalyst at 80°C, conversions of 4-nitrobenzoic acid reached 70% with ester yields of 67% [1].
Advanced Acid Catalysts
Solid superacid catalysts, particularly zirconium-titanium mixed oxide systems loaded with phosphoric acid, have demonstrated exceptional performance for aromatic ester synthesis [5]. The 25 weight percent phosphoric acid on titanium dioxide-zirconium dioxide support showed optimal activity, achieving quantitative yields for various substituted benzoic acids [6]. These catalysts exhibit acid strength in the range of -16.02 < H₀ < -14.52, classifying them as solid superacids [5].
| Acid Substrate | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 4-Nitrobenzoic acid | Ethanol | Ultradispersed zeolite | 80 | 2 h (MW) | 67 [1] |
| 3-Nitrobenzoic acid | Methanol | Concentrated sulfuric acid | Reflux | 2-4 h | 75-98 [2] |
| Substituted benzoic acids | Ethanol | Phosphoric acid/titanium dioxide-zirconium dioxide | 120-150 | 2-3 h | 85-99 [6] |
Zeolite-Catalyzed Nitration
Regioselective nitration of aromatic compounds represents a critical step in synthesizing nitrobenzoate derivatives with specific substitution patterns [7]. Small pore size acidic zeolites have emerged as highly effective catalysts for achieving para-selective nitration of substituted aromatic compounds [7]. The process utilizes concentrated nitric acid (90-98% by weight) as the nitrating agent in combination with solid zeolite catalysts at temperatures of 70-90°C [7].
Mechanistic Considerations
The regioselectivity in electrophilic aromatic nitration is governed by the formation of three distinct reaction intermediates: the unoriented π-complex, the oriented reaction complex, and the σ-complex [8]. Computational studies using density functional theory have revealed that the transition state leading to the oriented reaction complex is rate-determining for activated aromatic systems, while the transition state leading to the σ-complex controls the rate for deactivated systems [8].
Electronic Effects and Selectivity
The presence of electron-donating groups such as ethoxy substituents significantly influences the regioselectivity of nitration reactions [8]. For diethoxy-substituted aromatic compounds, the electron-donating effect of the ethoxy groups activates the aromatic ring toward electrophilic substitution while directing the incoming nitro group to specific positions [8]. The mesomeric bonding between oxygen and the aromatic ring creates ortho and para directing effects that are crucial for achieving the desired substitution pattern [7].
Industrial Applications
Large-scale nitration processes for producing nitrobenzoate intermediates have been optimized to minimize the formation of undesired isomers [7]. The reaction product in industrial applications can achieve essentially 100% para isomer when optimal conditions are employed [7]. The selectivity for para substitution concomitantly reduces the proportion of ortho isomer, while meta isomer formation is minimized to less than 5% [7].
| Substrate Type | Nitrating System | Temperature (°C) | Para Selectivity (%) | Meta Content (%) |
|---|---|---|---|---|
| Toluene derivatives | Concentrated nitric acid/zeolite | 70-90 | >90 [7] | <5 [7] |
| Ethoxy-substituted aromatics | Mixed acid system | 50-80 | 85-95 | <10 |
| Electron-rich aromatics | Nitric acid/sulfuric acid | ≤50 | Variable | Variable [9] |
Williamson Ether Synthesis
The introduction of diethoxy substituents onto the aromatic ring can be accomplished through the classical Williamson ether synthesis, which involves the nucleophilic substitution reaction between an alkoxide and an alkyl halide [10]. This method is particularly effective for primary alkyl halides and proceeds via an SN2 mechanism [10]. For the synthesis of diethoxy-substituted aromatic compounds, the reaction typically employs sodium ethoxide as the nucleophile and appropriate aromatic halides as electrophiles [10].
Aromatic Nucleophilic Substitution
Direct etherification of activated aromatic compounds can be achieved through aromatic nucleophilic substitution reactions [11]. The transetherification of 2,4-dimethoxynitrobenzene with sodium tert-butoxide under microwave irradiation at 110°C for 20 minutes in 10% dimethoxyethane in toluene afforded the desired product in 87% yield with exclusive ortho-selectivity [11]. This approach demonstrates the feasibility of introducing alkoxy groups onto nitro-activated aromatic systems [11].
Silver Oxide Mediated Etherification
An alternative approach utilizes silver oxide as a mild base for ether formation under neutral conditions [12]. This variation of the Williamson synthesis is particularly useful when harsh basic conditions must be avoided [12]. The silver oxide method proceeds under milder conditions and can accommodate acid-sensitive substrates that might decompose under traditional strongly basic conditions [12].
Alkoxymercuration Methods
Alkoxymercuration represents a complementary approach for introducing ethoxy groups, particularly when starting from alkene precursors [12]. The reaction involves treatment of alkenes with alcohols in the presence of mercury(II) trifluoroacetate, followed by reduction with sodium borohydride [12]. This method provides Markovnikov addition products and proceeds with retention of stereochemistry [12].
| Method | Nucleophile | Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Williamson Ether Synthesis | Sodium ethoxide | Polar aprotic solvent, heat | Good for 1° halides | 70-95 [10] |
| Aromatic Nucleophilic Substitution | tert-Butoxide | 110°C, microwave, 20 min | Exclusive ortho | 87 [11] |
| Silver Oxide Mediated | Alkoxide/silver oxide | Mild conditions | Good | 60-90 [12] |
| Alkoxymercuration | Ethanol/mercury salt | Followed by sodium borohydride | Markovnikov | 80-95 [12] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for enhancing esterification reactions while reducing reaction times and energy consumption [1] [13] [14]. The application of microwave energy at 2450 MHz with power levels of 300 W enables completion of esterification reactions within 2-7 minutes, compared to several hours required for conventional heating [14]. Microwave-assisted synthesis of ethyl 4-nitrobenzoate using ultradispersed zeolite catalysts achieved 67% yield in just 2 hours [1].
Ultrasound-Enhanced Processes
Ultrasonic irradiation at frequencies of 37 kHz provides significant enhancement in esterification reaction rates through cavitation effects and improved mass transfer [15] [16] [17]. The synergistic effect of ultrasound and catalysts has been demonstrated for various esterification reactions, with reaction times reduced from hours to minutes [16]. Ultrasound-assisted enzymatic esterification achieved ester concentrations of 462 mg/g mixture under optimal conditions of 50°C and 20-minute sonication periods [15].
Ionic Liquid Catalysis
Ionic liquids have gained attention as environmentally benign alternatives to conventional organic solvents for esterification reactions [18] [19]. The ionic liquid-based Vilsmeier reagent has demonstrated exceptional efficiency for esterification reactions, achieving 98% yield of isoamyl benzoate under mild conditions [19]. The reaction proceeds at room temperature within 15 minutes, and the ionic liquid can be recovered and reused multiple times without significant loss of activity [19].
Solvent-Free Methodologies
Solvent-free esterification represents an ideal approach from both environmental and economic perspectives [20] [21] [22]. Supported iron oxide nanoparticles on mesoporous materials have been successfully utilized for solvent-free esterification of aromatic carboxylic acids with alcohols, achieving yields of 88-99% [22]. The use of modified montmorillonite K10 as a solid acid catalyst enables efficient esterification without organic solvents [20].
Biocatalytic Approaches
Enzymatic esterification offers remarkable selectivity and operates under mild conditions, making it an attractive green alternative [23] [24] [25]. Lipases, particularly Candida antarctica lipase (Novozyme 435), have demonstrated excellent performance for esterification reactions in organic solvents [24]. The development of irreversible enzymatic esterification methods using acetoacetate as a water-scavenging agent has achieved yields of 82-92% within 24 hours at 52°C [24].
Continuous Flow Systems
Flow-based synthesis represents a paradigm shift toward more efficient and scalable chemical processes [26] [27]. Continuous flow biocatalysis has demonstrated exceptional advantages for ester synthesis, with reaction times reduced to as little as 5 minutes while maintaining high yields [27]. The immobilization of transferases from Mycobacterium smegmatis on agarose beads enables continuous production with space-time yields superior to batch processes [27].
| Green Approach | Key Advantage | Typical Conditions | Yield Range (%) | Environmental Benefit |
|---|---|---|---|---|
| Microwave Assistance | Energy reduction | 2450 MHz, 300 W, 2-7 min | 90-98 [1] [14] | Reduced energy consumption |
| Ultrasound Enhancement | Faster kinetics | 37 kHz, 20 min | 86-96 [15] [16] | Shortened reaction times |
| Ionic Liquid Catalysis | Solvent recyclability | Room temperature, 15-60 min | 82-98 [19] | Reduced waste generation |
| Solvent-Free Conditions | Waste elimination | Heat, solid catalyst | 88-99 [22] | Zero solvent waste |
| Biocatalytic Methods | Mild conditions | pH 7-8, 30-50°C | 80-95 [24] | Biodegradable catalysts |
| Continuous Flow | Process intensification | Packed bed, controlled residence | 85-99 [27] | Enhanced efficiency |
Photocatalytic Methods
Emerging photocatalytic approaches for esterification represent cutting-edge green chemistry applications [28] [29]. Visible light-induced synthesis of esters through cross-dehydrogenative coupling eliminates the need for stoichiometric oxidants while operating under mild conditions [28]. Flavin-based photocatalytic systems enable aerial photooxidation for esterification under Mitsunobu conditions with recyclable reagents [29].
Electrochemical Synthesis
Electro-oxidative protocols for ester formation offer metal-free, oxidant-free alternatives that operate at room temperature [30]. These methods demonstrate exceptional tolerance for sensitive functional groups while maintaining high selectivity [30]. The design of appropriate electrolyte systems has proven critical for controlling both oxidation state and product structure [30].